N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide
Description
N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is a pyrazole-based compound featuring a cinnamamide group (a derivative of cinnamic acid) linked to a pyrazole ring substituted at the 1-position with a tetrahydro-2H-pyran-2-ylmethyl (THP-methyl) moiety. This structure combines the aromaticity of cinnamamide with the heterocyclic versatility of pyrazole, enhanced by the steric and electronic effects of the THP group. The THP substituent is notable for its role as a protecting group in organic synthesis, often improving solubility and stability during reactions .
Properties
IUPAC Name |
(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(10-9-15-6-2-1-3-7-15)20-16-12-19-21(13-16)14-17-8-4-5-11-23-17/h1-3,6-7,9-10,12-13,17H,4-5,8,11,14H2,(H,20,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPYATIEYCEFMD-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with a suitable tetrahydropyran derivative.
Attachment of the Cinnamamide Group: The cinnamamide group is introduced through a coupling reaction between the pyrazole derivative and cinnamoyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (Et₃N).
Major Products Formed:
Oxidation Products: Pyrazolyl ketones or carboxylic acids.
Reduction Products: Reduced pyrazoles or alcohols.
Substitution Products: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Potential therapeutic applications include its use as an anti-inflammatory or analgesic agent. Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The cinnamamide group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
a. Substituent Variations on Pyrazole
- Target Compound : The 1-position of pyrazole is substituted with a THP-methyl group, which introduces a six-membered oxygen-containing ring. This substituent is distinct from aryl groups (e.g., phenyl, chlorophenyl) commonly found in similar compounds (e.g., derivatives in , such as compounds 3a–3e ) .
- Analogous Compounds: : Compounds like 3a (1-phenyl) and 3b (1-(4-chlorophenyl)) feature aromatic substituents, enhancing π-π stacking interactions but lacking the steric bulk and polarity of the THP group .
b. Cinnamamide vs. Other Carboxamide Linkages
- The cinnamamide group in the target compound provides a conjugated aromatic system, contrasting with carboxamide derivatives in (e.g., 3a–3e ) that lack extended conjugation. This difference may influence electronic properties and binding affinities .
- and : Compounds like 41 and 7 incorporate pyrrole or imidazole-linked carboxamides, which prioritize hydrogen-bonding interactions over aromatic stacking .
Key Data Comparison
Biological Activity
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cinnamamide is a compound that integrates a pyrazole ring with a tetrahydropyran moiety, which suggests potential biological activity in various medicinal applications. This compound's structure indicates it may interact with biological targets, influencing various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The compound features:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Tetrahydropyran moiety : A six-membered ring containing one oxygen atom.
- Cinnamamide structure : An amide group attached to a phenylpropene.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Properties : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. Such mechanisms are critical for developing targeted cancer therapies.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their potential efficacy:
-
Anticancer Activity :
- A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Anti-inflammatory Activity :
- Neuroprotective Effects :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
